

# Laboratory procedure for Malachite Green synthesis with Michler's hydrol

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## Compound of Interest

Compound Name: 4,4'-Bis(dimethylamino)benzhydrol

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## Application Notes and Protocols for the Synthesis of Malachite Green

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Malachite Green is a synthetic, organic triphenylmethane dye with a characteristic intense green color. It has found widespread application as a dye for various materials, including silk, wool, leather, and paper. In the biomedical field, it is utilized as a biological stain for microscopic analysis of cells and tissues and as a selective agent in microbiology. While historically used in aquaculture as an antiparasitic agent, its use in food-producing animals is now restricted in many countries due to concerns about its toxicity.

The synthesis of Malachite Green is a classic example of electrophilic aromatic substitution and oxidation reactions. The most common laboratory procedure involves a two-step process:

- **Condensation:** The acid-catalyzed condensation of benzaldehyde with N,N-dimethylaniline to form the colorless leuco base, 4,4'-benzylidenebis(N,N-dimethylaniline).
- **Oxidation:** The leuco base is then oxidized to the colored triphenylmethane dye, Malachite Green.

This document provides a detailed protocol for the synthesis of Malachite Green. While the user's query mentioned Michler's hydrol, the standard and well-documented synthesis of Malachite Green initiates from benzaldehyde. Michler's hydrol (**4,4'-bis(dimethylamino)benzhydrol**) is a related compound and can be a precursor to other triphenylmethane dyes, but it is not the typical starting material for Malachite Green.

## Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and properties of Malachite Green.

Parameter	Value	Reference(s)
Reactants		
Benzaldehyde (Molar Mass: 106.12 g/mol )	Varies by scale	[1]
N,N-Dimethylaniline (Molar Mass: 121.18 g/mol )	Varies by scale	[1]
Reaction Conditions		
Condensation Catalyst	Concentrated HCl, H <sub>2</sub> SO <sub>4</sub> , or ZnCl <sub>2</sub>	[1]
Condensation Temperature	100°C	[1]
Condensation Time	24 hours	[1]
Oxidizing Agent	Lead dioxide (PbO <sub>2</sub> ) or Manganese dioxide (MnO <sub>2</sub> )	[1]
Product Characteristics		
Chemical Formula (chloride salt)	C <sub>23</sub> H <sub>25</sub> ClN <sub>2</sub>	[2]
Molar Mass (chloride salt)	364.91 g/mol	[2]
Appearance	Green crystalline powder	
Maximum Absorption (λ <sub>max</sub> ) in water	617-621 nm	[2]
Molar Extinction Coefficient (ε) at λ <sub>max</sub>	~10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	[2]

## Experimental Protocols

This section details the laboratory procedures for the synthesis of Malachite Green.

## Part 1: Synthesis of Leuco-Malachite Green (Colorless Base)

This protocol describes the acid-catalyzed condensation of benzaldehyde and N,N-dimethylaniline.

### Materials:

- N,N-dimethylaniline
- Benzaldehyde
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (10% w/v)
- Distilled water
- Ethanol

### Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle or water bath
- Beakers
- Buchner funnel and filter paper
- Steam distillation apparatus (optional)

### Procedure:

- In a 250 mL round-bottom flask, combine 14 g of benzaldehyde, 35 g of N,N-dimethylaniline, and 31.5 g of concentrated hydrochloric acid.[\[1\]](#)

- Fit the flask with a reflux condenser and heat the mixture in a water bath or on a heating mantle at 100°C for 24 hours.[\[1\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully make the reaction mixture alkaline by the slow addition of a 10% sodium hydroxide solution while stirring. The mixture will become cloudy as the leuco base precipitates.
- (Optional) To remove any unreacted starting materials, perform a steam distillation.[\[1\]](#)
- Pour the cooled reaction mixture into a large beaker containing 1 liter of water to fully precipitate the leuco base.[\[1\]](#) The precipitate should appear as solid granules.
- Collect the crude leuco-malachite green by vacuum filtration using a Buchner funnel.
- Wash the precipitate thoroughly with distilled water until the washings are neutral to litmus paper.
- Dry the collected leuco-malachite green in a desiccator or a low-temperature oven.

## Part 2: Oxidation of Leuco-Malachite Green to Malachite Green

This protocol describes the oxidation of the synthesized leuco base to the final colored dye.

Materials:

- Leuco-malachite green (from Part 1)
- Hydrochloric acid (concentrated)
- Acetic acid (glacial)
- Lead dioxide ( $\text{PbO}_2$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ ) solution (10% w/v)

- Distilled water

Equipment:

- Large beaker (4 L)
- Stirring rod or magnetic stirrer
- Heating plate
- Buchner funnel and filter paper

Procedure:

- In a large beaker, prepare a solution by adding 27 g of concentrated hydrochloric acid and 4 g of glacial acetic acid to 2.5-3.0 liters of water.[\[1\]](#)
- Melt the dried leuco-malachite green from Part 1 and add it to the acid solution with stirring.
- Prepare a thin paste of 7.5 g of pure lead dioxide in a small amount of water.
- Slowly add the lead dioxide paste to the leuco base solution with continuous and vigorous stirring. The solution will turn a deep green color.
- Continue stirring the mixture for at least 2 hours after the addition of the lead dioxide is complete to ensure full oxidation.[\[1\]](#)
- Filter off any unreacted lead dioxide using a Buchner funnel.[\[1\]](#)
- Heat the filtrate to boiling and add a solution of sodium sulfate to precipitate any dissolved lead ions as lead sulfate.[\[1\]](#)
- Filter the hot solution again to remove the precipitated lead sulfate.[\[1\]](#)
- Reheat the filtrate to boiling and precipitate the Malachite Green base by adding a 10% sodium hydroxide solution.[\[1\]](#)

- Allow the solution to cool, and then collect the precipitated Malachite Green by vacuum filtration.
- Wash the product with cold water and dry it thoroughly.

## Visualizations

### Experimental Workflow for Malachite Green Synthesis

The following diagram illustrates the key steps in the laboratory synthesis of Malachite Green.



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Caption: Experimental workflow for the synthesis of Malachite Green.

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## References

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